

BRD4 Inhibitor-27: A Technical Overview of Target Protein Binding Affinity

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Compound of Interest		
Compound Name:	BRD4 Inhibitor-27	
Cat. No.:	B4804469	Get Quote

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This technical guide provides a detailed overview of the target protein binding affinity of **BRD4 Inhibitor-27**, a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4. This document includes quantitative binding data, detailed experimental protocols for common binding affinity assays, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction to BRD4 and its Inhibition

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails.[1] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby regulating the expression of genes involved in cell cycle progression, proliferation, and inflammation, including the well-known oncogene MYC.[1] Dysregulation of BRD4 activity has been implicated in a variety of cancers, making it a compelling therapeutic target.[2] Small molecule inhibitors that occupy the acetyl-lysine binding pocket of BRD4's bromodomains (BD1 and BD2) can disrupt its function and have shown therapeutic promise.

Quantitative Binding Affinity Data

BRD4 Inhibitor-27 has been characterized as an inhibitor of both the first (BD1) and second (BD2) bromodomains of BRD4. The inhibitory activity is typically quantified by its half-maximal



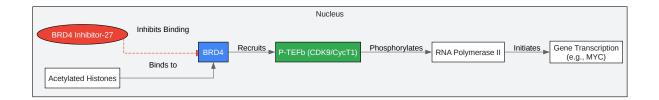
inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the binding activity by 50%.

Inhibitor	Target Domain	IC50 (μM)	CAS Number
BRD4 Inhibitor-27	BRD4 BD1	9.6	930039-92-2
BRD4 Inhibitor-27	BRD4 BD2	11.3	930039-92-2

Data sourced from publicly available chemical supplier databases.

BRD4 Signaling Pathway and Mechanism of Inhibition

BRD4 acts as a scaffold protein that links chromatin to the transcriptional machinery. By binding to acetylated histones, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][3] P-TEFb, which consists of cyclin-dependent kinase 9 (CDK9) and a cyclin T subunit, then phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), stimulating transcriptional elongation of target genes.[2][3][4] BRD4 inhibitors, such as **BRD4** Inhibitor-27, competitively bind to the bromodomains of BRD4, preventing its association with acetylated histones and thereby downregulating the transcription of key oncogenes like MYC.



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BRD4 signaling pathway and mechanism of inhibition.



Experimental Protocols for Binding Affinity Determination

While the specific experimental protocol used to determine the IC50 values for **BRD4 Inhibitor- 27** is not publicly available, the following are detailed methodologies for common, standardized in vitro assays used to characterize BRD4 inhibitors.

Biochemical BRD4 Inhibition Assay (AlphaScreen)

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay used to measure the direct binding of an inhibitor to a BRD4 bromodomain.[1]

Principle: This assay measures the disruption of the interaction between a biotinylated, acetylated histone peptide and a GST-tagged BRD4 bromodomain. Streptavidin-coated Donor beads bind to the biotinylated peptide, and Glutathione-coated Acceptor beads bind to the GST-tagged BRD4. When in close proximity, excitation of the Donor beads generates singlet oxygen, which travels to the Acceptor beads, resulting in a luminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.[5]

Materials:

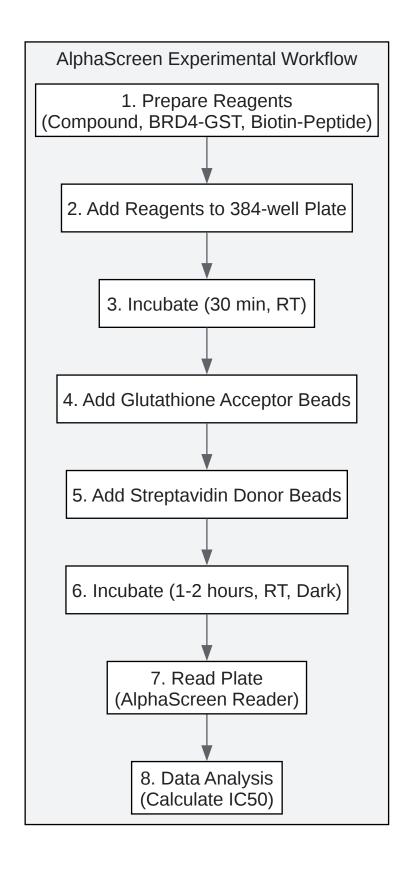
- GST-tagged BRD4(BD1) or BRD4(BD2) protein
- Biotinylated acetylated histone H4 peptide
- AlphaScreen Glutathione Acceptor beads
- AlphaScreen Streptavidin Donor beads
- Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
- BRD4 Inhibitor-27 (or test compound) dissolved in DMSO
- 384-well white opaque microplates

Procedure:



- Compound Preparation: Prepare a serial dilution of BRD4 Inhibitor-27 in DMSO. Further dilute in assay buffer to the final desired concentrations.
- Reaction Mixture: In a 384-well plate, add the following in order:
 - 5 μL of diluted test compound or vehicle (DMSO) control.
 - 5 μL of a solution containing the biotinylated histone peptide.
 - 5 μL of a solution containing the GST-tagged BRD4 protein.
- Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.
- Bead Addition:
 - Add 5 μL of Glutathione Acceptor beads to each well.
 - \circ Shortly after, add 5 μL of Streptavidin-Donor beads to each well. This step should be performed in subdued light.
- Final Incubation: Seal the plate, protect it from light, and incubate for 1-2 hours at room temperature.
- Data Acquisition: Read the plate using an AlphaScreen-compatible microplate reader.
- Data Analysis: Calculate the percentage of inhibition relative to the vehicle-treated control.
 Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.





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